4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
4-phenyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-18(17)11-7-4-8-13-12(11)15(9-14-18)10-5-2-1-3-6-10/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQDHMRAVYMVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NS(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base, leading to the formation of the desired thiadiazine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Recent studies have highlighted the biological significance of thiadiazine derivatives:
- Antimicrobial Properties : Research indicates that compounds containing thiadiazine rings exhibit antimicrobial activity against various pathogens. This property makes them candidates for developing new antibiotics .
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells .
Medicinal Chemistry Applications
The compound's structure allows it to interact with biological targets effectively. Here are some notable applications:
- Drug Development : Thiadiazine derivatives are being explored as potential leads in drug discovery programs targeting diseases such as hypertension and cancer .
- Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of these compounds are ongoing to assess their therapeutic potential and safety profiles .
Case Study 1: Antimicrobial Activity
A study focused on synthesizing various thiadiazine derivatives demonstrated that certain modifications to the 4-phenyl group enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings suggested a structure-activity relationship (SAR) where specific substituents improved activity .
Case Study 2: Anticancer Effects
Another investigation evaluated the anticancer properties of thiadiazine derivatives in vitro. Results indicated that specific derivatives could inhibit tumor growth in human cancer cell lines by triggering apoptotic pathways. The study highlighted the need for further clinical trials to establish efficacy and safety .
Mechanism of Action
The mechanism of action of 4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it acts as an ATP-sensitive potassium channel opener, which inhibits insulin release . Additionally, it inhibits enzymes like xanthine oxidase and aldose reductase, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Isosteric Replacements
2.1.1 Benzothiadiazine Dioxides
Benzothiadiazine dioxides (e.g., BPAM344) feature a benzene ring fused to the thiadiazine dioxide core. These compounds are potent AMPA receptor (AMPAR) positive allosteric modulators (PAMs). For example, 4-cyclopropyl-substituted benzothiadiazine dioxide (BPAM344) exhibits an EC₂ₓ of 0.24 μM for AMPAR potentiation . In contrast, the pyrido[2,3-e] isomer in the target compound replaces the benzene ring with pyridine, which may alter electronic distribution and receptor binding affinity.
2.1.2 Thienothiadiazine Dioxides Thienothiadiazine dioxides (e.g., BPAM395) replace the benzene or pyridine ring with thiophene. BPAM395 (4-cyclopropyl-thieno[3,2-e]-thiadiazine dioxide) shows AMPAR activity comparable to BPAM344 (EC₂ₓ = 0.24 μM) . The thiophene ring’s smaller size and sulfur atom may enhance lipophilicity or modulate steric interactions. The target compound’s pyridine ring likely offers distinct electronic properties compared to thiophene.
Pyridothiadiazine Dioxides
- Pyrido[3,2-e] Isomers: Compound 6 (pyrido[3,2-e]-thiadiazine dioxide) in is a positional isomer of the target compound.
- Pyrido[4,3-e] Derivatives : These compounds (e.g., 3-heteroaryl-substituted derivatives) exhibit antitumor activity against renal and lung cancer cell lines, likely due to sulfonamide-mediated enzyme inhibition . The target compound’s 4-phenyl group may sterically hinder similar interactions.
Substituent Effects on Pharmacological Activity
4-Position Substitutions
- Cyclopropyl vs. Phenyl : Cyclopropyl substitution at the 4-position (e.g., BPAM344, BPAM395) enhances AMPAR activity due to conformational rigidity and optimal steric bulk . The 4-phenyl group in the target compound introduces aromaticity and increased hydrophobicity, which may alter membrane permeability or receptor binding.
- Allyl vs. Ethyl: 4-Allyl-substituted thienothiadiazine dioxide (BPAM307) demonstrates preferential activity on kainate receptors (KARs) over AMPARs, suggesting allyl groups favor KAR modulation . The target compound’s phenyl group may lack this selectivity.
3-Position Substitutions
- Alkylamino Groups: 3-Alkylamino-pyrido[2,3-e] derivatives (e.g., 4d in ) act as potassium channel openers, relaxing vascular smooth muscle with potency comparable to pinacidil . The absence of an alkylamino group in the target compound may limit such activity.
Key Observations :
- AMPAR/KAR Modulation: Thieno and benzo analogues dominate this space, with cyclopropyl/allyl substituents optimizing activity. Pyrido analogues may require specific substituents (e.g., alkylamino) for ion channel effects.
- Enzyme Inhibition : Benzothiadiazines (e.g., 9m in ) inhibit aldose reductase (IC₅₀ = 0.032–0.975 μM) via halogen-substituted N2-benzyl groups. The target compound’s phenyl group could similarly engage hydrophobic enzyme pockets.
Biological Activity
4-Phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C₁₄H₁₂N₄O₂S
- Molecular Weight : 286.34 g/mol
- CAS Number : 1251628-62-2
Antidiabetic Effects
Research indicates that derivatives of pyrido[2,3-e][1,2,4]thiadiazine exhibit significant effects on potassium channels in pancreatic tissues. In particular, compounds related to this class have been shown to act as potassium channel openers, enhancing insulin secretion from pancreatic beta-cells. This mechanism suggests potential use in treating diabetes mellitus by improving glycemic control through increased insulin release .
Antiviral Properties
There is growing evidence supporting the antiviral activity of thiadiazine derivatives. Specifically, studies have demonstrated that certain compounds can inhibit viral replication in vitro. For example, some derivatives showed potent activity against hepatitis C virus (HCV) NS5B RNA polymerase with IC50 values in the micromolar range . The structure-activity relationship (SAR) analyses suggest that modifications to the thiadiazine ring can enhance antiviral efficacy.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of cell cycle progression and induction of oxidative stress leading to cancer cell death .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Potassium Channels : As a potassium channel opener, it facilitates the influx of potassium ions which can lead to hyperpolarization of the cell membrane and enhanced insulin secretion .
- Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes involved in metabolic pathways crucial for viral replication and tumor growth .
Case Study 1: Insulin Secretion Enhancement
In a study evaluating the effects on pancreatic tissues, several derivatives were tested for their ability to enhance insulin secretion. The results demonstrated that certain compounds were more effective than diazoxide, a known potassium channel opener. This finding supports the potential application of these compounds in diabetes management .
Case Study 2: Antiviral Activity Against HCV
A series of pyrido[2,3-e][1,2,4]thiadiazine derivatives were synthesized and tested against HCV NS5B polymerase. The most potent compound exhibited an IC50 value of 0.35 μM with low cytotoxicity in human liver cells. This highlights the compound's potential as a lead for antiviral drug development .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide?
- Methodology : Multi-step synthesis typically involves condensation of pyridine precursors with sulfonamide derivatives. For example, a thiophene-fused analogue (structurally similar) was synthesized via alkylation of a chlorinated intermediate with allyl bromide in acetonitrile using potassium carbonate as a base . Key steps include optimizing solvent systems (e.g., acetonitrile for nucleophilic substitution) and purification via recrystallization (e.g., methanol yields 85-90% purity). Catalysts like camphorsulfonic acid may accelerate cyclization .
- Data : Yields for similar compounds range from 40-90%, depending on substituents .
Q. How is the compound characterized structurally?
- Methodology : Use and NMR to confirm substitution patterns and stereochemistry. For example, NMR of a thienothiadiazine dioxide derivative showed distinct peaks for cyclopropyl (δ 1.58 ppm) and methyl groups (δ 2.58 ppm) . Mass spectrometry and elemental analysis validate molecular weight and composition (e.g., CHClFNOS with 34.13% C observed vs. theoretical) .
Q. What are the primary biological targets of pyridothiadiazine dioxides?
- Methodology : Electrophysiological assays (e.g., patch-clamp) and radioligand binding studies identify activity at AMPA/kainate receptors. For example, 4-cyclopropyl-substituted analogues showed EC = 0.24 µM for AMPAR potentiation . In vitro cytotoxicity assays (e.g., MIC determination via serial dilution) evaluate antitumor potential .
- Data : Compound 36c (a benzothiadiazine dioxide) improved cognition in mice at 1 mg/kg orally, indicating blood-brain barrier penetration .
Advanced Research Questions
Q. How do substituents at the 4-position influence AMPA receptor modulation?
- Methodology : Compare EC values of derivatives with alkyl, cyclopropyl, or allyl groups. Molecular docking (e.g., with GluA2 ligand-binding domain) reveals cyclopropyl enhances hydrophobic interactions .
- Data : 4-Cyclopropyl substitution (e.g., BPAM395) increased AMPAR activity 10-fold vs. ethyl analogues . Allyl groups favor kainate receptor selectivity (e.g., BPAM307) .
Q. What strategies resolve contradictory data in receptor subtype selectivity?
- Methodology : Use in silico simulations to analyze steric/electronic effects. For example, chloro-substitution at C7 in benzothiadiazines boosts AMPAR affinity, while C6-Cl reduces it . Validate via site-directed mutagenesis of receptor residues (e.g., Thr686 in GluA2) .
- Case Study : Compound 32 (pyridothiadiazine) showed higher potency (EC = 0.24 µM) than benzo-analogues due to nitrogen positioning .
Q. How can synthetic yields be improved for scale-up?
- Methodology : Optimize reaction time, temperature, and catalyst loading. For example, replacing methyl iodide with bulkier electrophiles reduces side reactions . Microwave-assisted synthesis shortens cyclization steps (e.g., 3-4 hours vs. 24 hours) .
- Data : Catalytic camphorsulfonic acid increased yields from 40% to 70% in thienothiadiazine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
